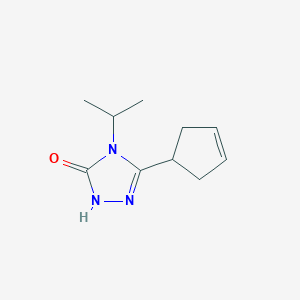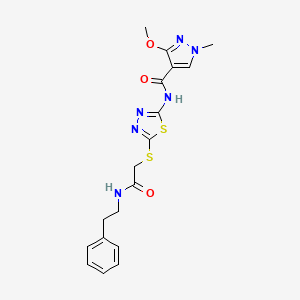
2-(3-Methyl-2-pyridyl)-4-phenylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole” is a solid substance with the empirical formula C15H12N2OS . It’s important to note that this compound is not exactly the same as the one you asked about, but it has a similar structure .
Synthesis Analysis
While specific synthesis methods for “2-(3-Methyl-2-pyridyl)-4-phenylthiazole” were not found, a general method for synthesizing similar compounds involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can vary widely. For instance, bis (3-methyl-2-pyridyl)ditelluride and pyridyl tellurolate complexes of zinc, cadmium, mercury have been synthesized and characterized, and their conversion to metal telluride nanoparticles has been studied .Scientific Research Applications
1. Gastric H+/K+-ATPase Inhibition
4-(2-Pyridyl)-5-phenylthiazoles, structurally related to 2-(3-Methyl-2-pyridyl)-4-phenylthiazole, are recognized as reversible, potassium-competitive inhibitors of gastric H+/K+-ATPase. This suggests potential applications in treating gastric acid-related disorders (Ife et al., 1995).
2. Fluorescent Sensing for Fe(III)
2-Pyridylthiazole derivatives, including compounds like 4-phenyl-2-(2-pyridyl)thiazole, demonstrate potential as intramolecular charge transfer-based ratiometric fluorescent sensors for iron (III). They show specific reactions to Fe(III) ions, suggesting use in detecting and quantifying iron levels (Wang et al., 2016).
3. Optical Properties and Hyperpolarizability
The compound 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole, closely related to this compound, has been studied for its linear and nonlinear optical susceptibilities. This research indicates potential applications in materials science, particularly in optical technologies (Reshak et al., 2011).
4. Antibacterial Applications
Phenylthiazole derivatives, related structurally to this compound, have been investigated for their antibacterial properties. This includes potential applications in combating bacterial resistance to conventional antibiotics (Fan et al., 2020).
5. Antimicrobial and Antioxidant Activities
Derivatives of 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole have been synthesized and evaluated for their antimicrobial and antioxidant activities, indicating the potential of this compound in similar applications (Tay et al., 2022).
Mechanism of Action
Properties
IUPAC Name |
2-(3-methylpyridin-2-yl)-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-11-6-5-9-16-14(11)15-17-13(10-18-15)12-7-3-2-4-8-12/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAHJLLDGODHBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4-Fluorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2414236.png)
![methyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2414238.png)





